5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole
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Description
5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H8Cl2N6 and its molecular weight is 295.13. The purity is usually 95%.
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Scientific Research Applications
Chemoenzymatic Synthesis and Biological Activity
The compound, closely related to tetracanozole, a broad-spectrum triazole fungicide, has been explored in terms of its synthesis and biological activity. The enantiomers of tetracanozole, which include the 1H-1,2,4-triazole unit, have been prepared through stereoselective processes and shown to have significant antifungal activity (Bianchi et al., 1991).
Kinetics of Rearrangement
The kinetics of rearrangement of a similar compound, 2,4-dichlorophenyl(1H-1,2,4-triazol-1-ylmethyl)ketone enol acetate, were investigated, providing insights into the chemical behavior and stability of such compounds under various conditions (Krimer et al., 1992).
Extraction Capabilities
Research has been conducted on the extraction capabilities of derivatives of this compound, particularly in the context of extracting hydrochloric and nitric acid, highlighting its potential application in chemical separation and purification processes (Golubyatnikova et al., 2012).
Synthesis and Antimicrobial Activities
This compound's framework has been utilized in the synthesis of various derivatives, with studies focusing on their antimicrobial activities. Such research is pivotal in the development of new antimicrobial agents (Bektaş et al., 2007).
Microwave-Assisted Synthesis
Advancements in the synthesis of derivatives, including the use of microwave-assisted techniques, have been explored. This represents a step towards more efficient and environmentally friendly synthetic methods (Tan et al., 2017).
Structural Characterization
In-depth studies on the structural characterization of derivatives, including the use of X-ray diffraction and NMR spectroscopy, provide a foundational understanding of the compound's properties, which is essential for its application in various scientific fields (Shuang-hu, 2014).
Antifungal and Antileishmanial Activities
The compound and its derivatives have been the subject of research for their antifungal and antileishmanial activities, which is crucial in the search for new treatments for infectious diseases (Goswami et al., 1986); (Süleymanoğlu et al., 2017).
Sorption Behavior in Soils
The sorption behavior of triazole fungicides, including compounds related to 5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole, has been studied in soils. This research is significant in understanding the environmental impact and behavior of these compounds (Singh, 2002).
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N6/c12-7-1-2-8(9(13)3-7)11-16-10(17-18-11)4-19-6-14-5-15-19/h1-3,5-6H,4H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMCGCCDDLTVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=N2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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